molecular formula C7H6ClN3 B1419547 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine CAS No. 893566-44-4

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B1419547
CAS No.: 893566-44-4
M. Wt: 167.59 g/mol
InChI Key: FFNUNCZPNJGSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-chloro-3-methylpyridine with formamide under acidic conditions, followed by cyclization to form the imidazo[4,5-b]pyridine core . Another approach involves the reaction of 2-chloro-3-methylpyridine with an appropriate amine, followed by cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other imidazopyridine derivatives.

Properties

IUPAC Name

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-5(8)2-9-7-6(4)10-3-11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNUNCZPNJGSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 6
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.